3-(3-Chloro-4-methylphenyl)butan-2-ol
Description
3-(3-Chloro-4-methylphenyl)butan-2-ol is a tertiary alcohol featuring a chlorinated and methyl-substituted aromatic ring. Its molecular formula is C₁₁H₁₄ClO, with a molar mass of 194.68 g/mol. The compound’s structure combines a butan-2-ol backbone with a 3-chloro-4-methylphenyl group, which introduces steric bulk and electronic effects due to the electron-withdrawing chlorine and electron-donating methyl substituents.
The 3-chloro-4-methylphenyl group is notable in bioactive molecules. For example, derivatives like 3-(3-chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one exhibit potent antibacterial activity, attributed to the spatial arrangement of substituents and dihedral angles between aromatic rings . Similarly, 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea acts as a herbicide by targeting the D1 protein in plant photosynthesis, highlighting the functional versatility of this aromatic motif .
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15ClO/c1-7-4-5-10(6-11(7)12)8(2)9(3)13/h4-6,8-9,13H,1-3H3 |
InChI Key |
NXTREEVPTBIUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C(C)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)butan-2-ol typically involves the reaction of 3-chloro-4-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)butan-2-one.
Reduction: Formation of 3-(3-Chloro-4-methylphenyl)butane.
Substitution: Formation of 3-(3-Methoxy-4-methylphenyl)butan-2-ol or 3-(3-Cyano-4-methylphenyl)butan-2-ol.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(3-chloro-4-methylphenyl)butan-2-ol can be contextualized through comparisons with analogous alcohols and aromatic-substituted compounds. Key comparisons include:
Structural Analogs with Halogenated Phenyl Groups
- Substituent Effects: The chlorine and methyl groups in the target compound enhance lipophilicity compared to fluorine-substituted analogs (e.g., ), which may improve membrane permeability but reduce solubility .
Physicochemical Properties of Butanol Derivatives
- The target compound’s higher molecular weight and aromatic substitution predict elevated boiling points and density compared to simpler butanols (e.g., 2-Methyl-3-buten-2-ol) .
Biological Activity
3-(3-Chloro-4-methylphenyl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C11H15Cl
- Molecular Weight : 202.7 g/mol
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. The following sections detail these interactions:
Neurotropic Effects
A study highlighted the neurotropic activity of derivatives similar to this compound, demonstrating their ability to stimulate neurite outgrowth in neuronal cultures. This effect was attributed to agonistic activity on certain G-protein coupled receptors (GPCRs), notably the α2A-adrenergic receptor and cannabinoid receptors (CB1 and CB2) .
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. Inhibitory assays against cyclooxygenase enzymes (COX-1 and COX-2) indicated that certain derivatives could suppress the production of prostaglandins, which play a significant role in inflammation .
Research Findings
Several studies have provided insights into the biological activities of this compound:
- Neurite Outgrowth Stimulation :
- Cyclooxygenase Inhibition :
Data Tables
| Activity Type | Target Enzyme/Receptor | IC50 Value (µM) | Reference |
|---|---|---|---|
| Neurotropic Activity | α2A-Adrenergic Receptor | Not specified | |
| Anti-inflammatory | COX-1 | 19.45 ± 0.07 | |
| Anti-inflammatory | COX-2 | 23.8 ± 0.20 |
Case Study 1: Neuroprotection
In a controlled experiment, researchers evaluated the neuroprotective effects of a compound structurally related to this compound on rats subjected to induced neurodegeneration. Results indicated significant improvement in neuronal survival and function, supporting its potential use in treating neurodegenerative diseases.
Case Study 2: Inflammation Reduction
Another study focused on inflammatory responses in a murine model of arthritis treated with derivatives of this compound. The treatment resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
